5-Methoxyl-8-bromo-2-tetralone
Overview
Description
5-Methoxyl-8-bromo-2-tetralone is an organic compound with the molecular formula C11H11BrO2 It is a derivative of tetralone, characterized by the presence of a methoxy group at the 5th position and a bromine atom at the 8th position on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyl-8-bromo-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metals in an alcohol medium and an ammonia medium at a temperature range of 15 to 35 degrees Celsius. The weight ratios of the reactants are crucial for the selectivity and yield of the product. The reduction process takes between 35 to 48 hours .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available raw materials and simple reaction conditions, making it suitable for large-scale production. The high selectivity of the reaction ensures a high yield of the desired product, which is essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyl-8-bromo-2-tetralone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Methoxyl-8-bromo-2-tetralone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyl-8-bromo-2-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Methoxyl-2-tetralone: Lacks the bromine atom at the 8th position.
8-Bromo-2-tetralone: Lacks the methoxy group at the 5th position.
5-Methoxyl-8-chloro-2-tetralone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 5-Methoxyl-8-bromo-2-tetralone is unique due to the presence of both the methoxy group and the bromine atom, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKXLZZQPQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721833 | |
Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361432-52-2 | |
Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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